molecular formula C24H21NO8S B557244 Fmoc-Tyr(SO3H)-OH CAS No. 181952-24-9

Fmoc-Tyr(SO3H)-OH

Cat. No. B557244
M. Wt: 483.5 g/mol
InChI Key: CXMQJJASTSGJCK-QFIPXVFZSA-N
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Description

“Fmoc-Tyr(SO3H)-OH” is a chemical compound with the molecular formula C24H21NO8S . It is also known as Fmoc-O-sulfo-L-tyrosine sodium salt . This compound is a building block for solid-phase synthesis of sulfotyrosine peptides .


Synthesis Analysis

“Fmoc-Tyr(SO3H)-OH” is used in the synthesis of sulfotyrosine-containing peptides . It is used in the 9-fluorenylmethyloxycarbonyl (Fmoc) based solid-phase synthesis . The synthesis process involves acidolytic deprotection and cleavage conditions, which are systematically examined with respect to acid, temperature, and scavenger .


Molecular Structure Analysis

The molecular weight of “Fmoc-Tyr(SO3H)-OH” is 483.5 g/mol . The exact mass and monoisotopic mass of the compound are also 483.09878780 g/mol .


Chemical Reactions Analysis

“Fmoc-Tyr(SO3H)-OH” is used in the synthesis of sulfotyrosine-containing peptides . The compound is involved in acidolytic deprotection and cleavage reactions during the synthesis process .


Physical And Chemical Properties Analysis

“Fmoc-Tyr(SO3H)-OH” is a white powder . It has a melting point of >186°C (dec.) . The solubility of the compound is sparingly in DMF and methanol, and slightly in DMSO .

Scientific Research Applications

  • Solid-Phase Synthesis of Tyr(SO3H)-Containing Peptides : Fmoc-Tyr(SO3H)-OH is used in the solid-phase synthesis of Tyr(SO3H)-containing peptides. For instance, its application in the synthesis of cholecystokinin (CCK)-12 has been demonstrated, highlighting its utility in constructing peptides with specific sulfated amino acids (Yagami et al., 1993).

  • Synthesis of Tyrosine Sulphate Containing Peptides : A method involving Fmoc–solid-phase strategy was developed for synthesizing tyrosine sulphate containing peptides, using Fmoc-Tyr(SO3H)-OH as a key component (Futaki et al., 1990).

  • Preparation of Sulfated Peptides : The Fmoc-based solid-phase segment condensation approach with Fmoc-Tyr(SO3H)-OH has been employed in the preparation of sulfated peptides, such as human big gastrin-II, demonstrating its effectiveness in synthesizing complex peptide structures (Kitagawa et al., 2001).

  • Enzymatic Synthesis of Peptides : Fmoc-Tyr(SO3H)-OH has also been used in the enzymatic synthesis of peptides, where it was involved in the construction of cholecystokinin-octapeptide (Sakina et al., 1988).

  • Synthesis of Phosphopeptides : Fmoc-Tyr(SO3H)-OH plays a role in the synthesis of phosphopeptides, such as in the preparation of Tyr(P)-containing peptides through t-butyl phosphate protection (Perich & Reynolds, 2009).

  • Hydrogel Formation : It's used in the formation of stable supramolecular hydrogels from Fmoc protected synthetic dipeptides, demonstrating its potential in materials science applications (Adhikari & Banerjee, 2011).

Future Directions

The future directions of “Fmoc-Tyr(SO3H)-OH” could involve its use in the synthesis of more complex peptides. Its role in the synthesis of cholecystokinin (CCK)-12, as mentioned in one of the papers , suggests potential applications in the field of biochemistry and pharmaceuticals.

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-sulfooxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO8S/c26-23(27)22(13-15-9-11-16(12-10-15)33-34(29,30)31)25-24(28)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,25,28)(H,26,27)(H,29,30,31)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXMQJJASTSGJCK-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)OS(=O)(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)OS(=O)(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Tyr(SO3H)-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
S De Luca, G Morelli - Journal of Peptide Science: An Official …, 2004 - Wiley Online Library
Synthesis and characterization of a sulfated and a nonâ•’sulfated cyclic CCK8 analogue functionalized with a chelating grou Page 1 Journal of Peptide Science J. Peptide Sci. 10: 265–…
Number of citations: 13 onlinelibrary.wiley.com
A Bahyrycz, Y Matsubayashi, M Ogawa… - Journal of Peptide …, 2005 - Wiley Online Library
Phytosulfokine-α (PSK-α), a sulfated growth factor of structure H-Tyr (SO 3 H)-Ile-Tyr (SO 3 H)-Thr-Gln-OH universally found in both monocotyledons and dicotyledons, strongly …
Number of citations: 7 onlinelibrary.wiley.com
R De Cristofaro, V De FILIPPIS - Biochemical Journal, 2003 - portlandpress.com
Activation of factor VIII (FVIII) by thrombin plays a fundamental role in the amplification of the coagulation cascade and takes place through specific proteolytic cleavages at Arg 372 , Arg …
Number of citations: 42 portlandpress.com
L Otvos Jr, B Cappelletto, I Varga, JD Wade… - … et Biophysica Acta (BBA …, 1996 - Elsevier
Peptides 31D and VF 13, corresponding to the rabies virus nucleo- and glycoproteins, respectively, vigorously stimulate T helper cells of the appropriate specificity. Earlier we showed …
Number of citations: 29 www.sciencedirect.com
A Matena - 2014 - core.ac.uk
Die Semisynthese kann als Erweiterung der Festphasensynthese von Peptiden (SPPS) angesehen werden und bietet die Möglichkeit funktionelle Einheiten in Proteinen zu studieren. …
Number of citations: 2 core.ac.uk

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